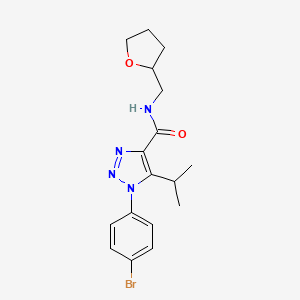

![molecular formula C15H14F2N2O4S B4629916 5-{[(2,6-difluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4629916.png)

5-{[(2,6-difluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds closely related to 5-{[(2,6-difluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide often involves complex reactions that include alkylation, oxidation, and coupling reactions. For instance, Ohkata, Takee, & Akiba (1985) detail the alkylation and oxidation of dibenzothiazocine, emphasizing the role of amino groups in the oxidation process, which could be relevant for synthesizing similar compounds (Ohkata, Takee, & Akiba, 1985). Additionally, Wang et al. (2018) developed a rhodium(III)-catalyzed oxidative coupling method that might offer insights into the synthesis of complex benzamides (Wang, Li, Leng, Bukhari, & Qin, 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to the one often features significant intramolecular interactions, such as hydrogen bonding, which can influence the compound's stability and reactivity. For instance, Stoykova, Linden, & Heimgartner (2013) describe the crystal structure of a complex tetrapeptide, highlighting the importance of intramolecular hydrogen bonds in stabilizing the molecule’s conformation (Stoykova, Linden, & Heimgartner, 2013).

Chemical Reactions and Properties

Chemical reactions involving sulfonyl and methoxy groups, as well as difluorophenyl moieties, can include oxidative coupling, chemodivergent annulations, and sulfonylation. Xu et al. (2018) demonstrate chemodivergent annulations via Rh(III)-catalyzed C-H activation, presenting a method that could potentially be applied to the synthesis of related compounds (Xu, Zheng, Yang, & Li, 2018).

Applications De Recherche Scientifique

Anticancer Research Applications

Synthesis and evaluation of certain compounds have shown potent cytotoxic activity against human cancer cell lines, demonstrating the potential of similar compounds in anticancer research. For instance, phenylaminosulfanyl-1,4-naphthoquinone derivatives were synthesized and evaluated for their cytotoxic activity against A549, HeLa, and MCF-7 cancer cell lines. Compounds from this research induced apoptosis and arrested the cell cycle at the G1 phase, indicating a promising avenue for cancer treatment research (Ravichandiran et al., 2019).

Material Science Applications

In material science, novel sulfonated thin-film composite nanofiltration membranes with improved water flux for dye treatment were developed. These membranes demonstrated enhanced surface hydrophilicity and effective dye rejection, underscoring the importance of such compounds in developing new filtration materials (Liu et al., 2012).

Drug Metabolism and Pharmacokinetics

Research on the metabolism of drugs in biological systems can provide insights into the transformation and excretion processes of similar compounds. For example, the study of metoclopramide transformation in rabbits revealed multiple transformation products, offering a methodological framework for studying drug metabolism (Arita et al., 1970).

Propriétés

IUPAC Name |

5-[(2,6-difluorophenyl)sulfamoyl]-2-methoxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F2N2O4S/c1-18-15(20)10-8-9(6-7-13(10)23-2)24(21,22)19-14-11(16)4-3-5-12(14)17/h3-8,19H,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFTVXIHNJIHECT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC=C2F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B4629847.png)

![6-bromo-N-butylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4629851.png)

![N-[2-(cyclohexylthio)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4629853.png)

![dimethyl 3-methyl-5-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4629865.png)

![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4629873.png)

![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-{[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4629877.png)

![ethyl [2-(methylthio)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B4629889.png)

![2-{4-allyl-5-[(2-anilino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4629904.png)

![4-{[4-(methylthio)-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4629909.png)

![methyl [3-(4-chlorophenyl)-5-(2-furylmethylene)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4629927.png)